2-(3-アミノアゼチジン-1-イル)-N-ベンジルアセトアミド

説明

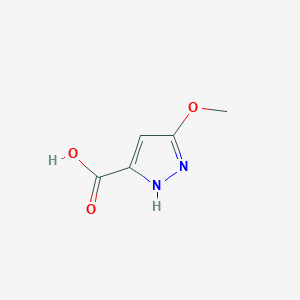

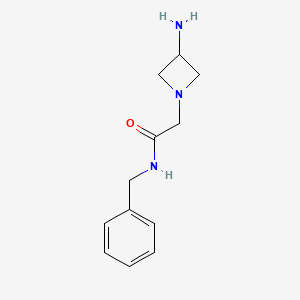

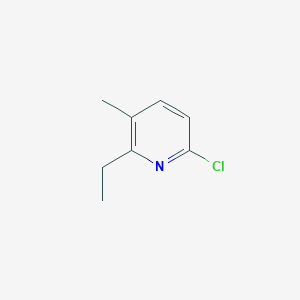

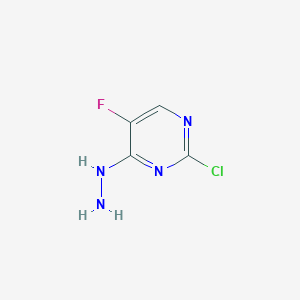

The compound “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” would consist of an azetidine ring attached to a benzyl group through an acetamide linkage . The presence of the amine group and the benzyl group could potentially influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for “2-(3-aminoazetidin-1-yl)-N-benzylacetamide” include its polarity, solubility, and reactivity .科学的研究の応用

医薬品化学と創薬

2-(3-アミノアゼチジン-1-イル)-N-ベンジルアセトアミド: は、医薬品化学の分野、特に新規医薬品化合物の設計において可能性を示しています。 その構造は、抗菌活性に重要なβ-ラクタム系抗生物質と類似しています 。 研究者たちは、新規な化合物を作成するための利用を検討しており、これらの化合物は、中枢神経系障害の治療に役立つ可能性のある高親和性非イミダゾールヒスタミンH3受容体アゴニストとして役立ちます .

生化学研究

生化学では、この化合物は、酵素阻害とタンパク質相互作用における役割について研究されています。 アゼチジンファミリーの一員であり、酵素を阻害したり、タンパク質-タンパク質相互作用を調節したりできるペプチドへの組み込みで知られています 。これにより、細胞プロセスに関する新たな知見と治療薬の開発につながる可能性があります。

薬理学

薬理学的に、2-(3-アミノアゼチジン-1-イル)-N-ベンジルアセトアミド は、治療の可能性について調査されています。 睡眠、認知、食欲調節など、さまざまな生理学的プロセスに関与するヒスタミンH3受容体と相互作用する化合物の成分として特定されています 。これにより、これらのプロセスを標的とする薬物開発の候補となります。

産業応用

この化合物の産業応用は、より複雑な化学物質の合成における役割に関連しています。 コーティング、接着剤、その他の特殊材料で潜在的な用途がある、さまざまなポリマーや材料の合成における構成要素として役立ちます.

化学合成研究

化学合成の分野では、2-(3-アミノアゼチジン-1-イル)-N-ベンジルアセトアミド は、その反応性のために貴重です。これは、医薬品や農薬の開発において重要なピリミジン誘導体の合成に使用されます。 その独特の反応性プロファイルにより、多様な化学構造を作成でき、合成化学における新たな発見につながる可能性があります .

環境研究

環境研究における直接的な応用は十分に文書化されていませんが、2-(3-アミノアゼチジン-1-イル)-N-ベンジルアセトアミド のような化合物は、環境毒性学で参照物質として使用できます。 これらは、同様の化合物の環境運命を理解し、人為的化学物質が生態系に与える影響を評価するのに役立ちます.

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines .

Mode of Action

Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Pharmacokinetics

A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have demonstrated cytotoxicity against various human cancer cell lines , suggesting that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar effects.

生化学分析

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

2-(3-aminoazetidin-1-yl)-N-benzylacetamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release . This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation . Furthermore, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione . These interactions affect the levels of metabolites and the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-(3-aminoazetidin-1-yl)-N-benzylacetamide to specific compartments or organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWIMLOQOHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)